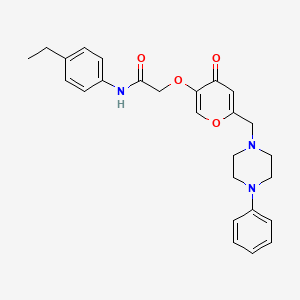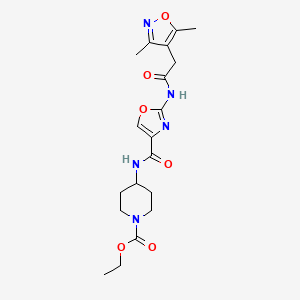
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. It has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is not well understood. However, it is believed to act as a competitive inhibitor by binding to the active site of enzymes and preventing their catalytic activity.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent inhibitor that can be used in small concentrations. However, it has limitations in terms of its selectivity and specificity as an inhibitor. It may also have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane. One direction is the development of more selective and potent inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the compound's effects on different biological processes and pathways. Additionally, the use of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane as a tool in the study of protein-protein interactions and signal transduction pathways can also be explored.
Synthesemethoden
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane involves a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with 4-methylbenzenesulfonyl chloride to form 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride. The third step involves the reaction of 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride with 1,4-diazepane to form 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has potential applications in scientific research. It has been used as a ligand in the development of selective and potent inhibitors for various enzymes such as protein kinases, phosphodiesterases, and proteases. It has also been used as a tool in the study of protein-protein interactions and as a probe for the investigation of biological processes.
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14-5-7-15(8-6-14)26(24,25)22-11-3-10-21(12-13-22)18(23)16-4-2-9-20-17(16)19/h2,4-9H,3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDSACHOAIZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)


![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)

![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
